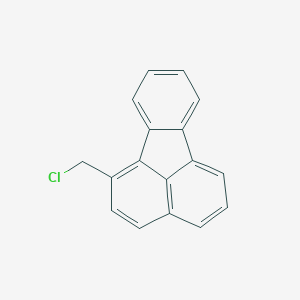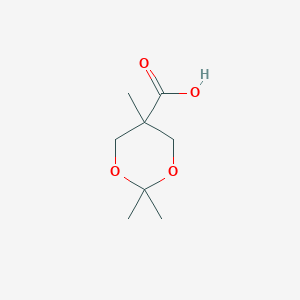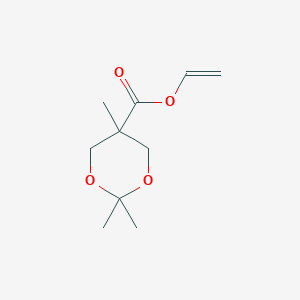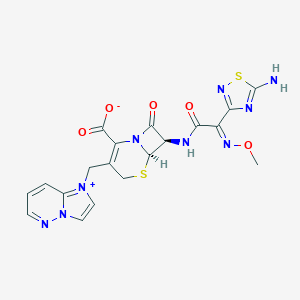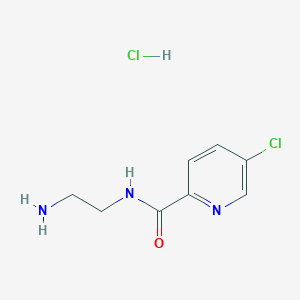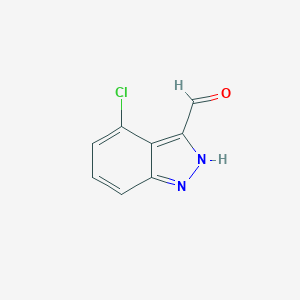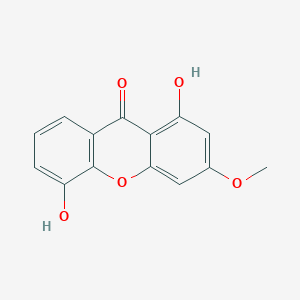
H-Gly-Arg-pNA
Vue d'ensemble
Description
H-Gly-Arg-pNA is a colorimetric substrate for thrombin . Thrombin preferentially binds to and cleaves the Gly-Arg (GR) peptide sequence to release p-nitroanilide (pNA), which can be quantified by colorimetric detection at 405 nm as a measure of thrombin activity .
Molecular Structure Analysis
The IUPAC name for H-Gly-Arg-pNA is (2S)-2-[(aminoacetyl)amino]-5-[[amino(imino)methyl]amino]-N-(4-nitrophenyl)pentanamide dihydrochloride . The InChI code for this compound is provided , which can be used to generate its molecular structure.
Chemical Reactions Analysis
H-Gly-Arg-pNA is a substrate for thrombin, a serine protease. Thrombin cleaves the Gly-Arg peptide bond in the substrate, releasing p-nitroanilide (pNA). The release of pNA can be quantified by colorimetric detection at 405 nm .
Physical And Chemical Properties Analysis
H-Gly-Arg-pNA is a light yellow powder . It has a molecular weight of 424.29 . The compound should be stored at 0-8°C .
Applications De Recherche Scientifique
Substrate for Cathepsin H : H-Gly-Arg-pNA is used as a substrate for cathepsin H, an enzyme that hydrolyzes peptide bonds in the brain. This application is particularly useful in the study of brain biochemistry and the processing of phenylalanine residues (Azarian Av, Agatian Gl, & Galoian Aa, 1987).
Pore-forming Toxin Study : It acts as a novel pore-forming toxin from E. coli K-12, which lyses red blood cells by forming specific diameter pores, providing insights into bacterial pathogenesis and cell membrane dynamics (N. R. Wyborn et al., 2004).
Enzyme Assay Substrate : Gly-Gly-Arg-H-Gly-Arg-anilide, a related compound, is a sensitive, stable, and convenient substrate for assaying various enzymes such as trypsin and plasminogen activator, crucial in cellular transformation studies (D. Kohn et al., 1979).
Minor Groove DNA Binding : The compound Ni(II).L-Arg-Gly-His, which involves a modified form of H-Gly-Arg-pNA, demonstrates specific binding properties to the minor groove of DNA, aiding in the understanding of DNA-protein interactions (Yayin Fang et al., 2004).
Therapeutic Applications : Peptide Nucleic Acids (PNAs), which include H-Gly-Arg-pNA derivatives, show potential in various therapeutic applications, including anti-cancer therapy and gene editing (S. Montazersaheb et al., 2018).
Hydrogen/Deuterium Exchange Studies : The compound is used in studies to understand hydrogen/deuterium exchange in alkali metal complexes of peptides, offering insights into peptide conformation and dynamics (L. A. Mertens & E. Marzluff, 2011).
Gene Delivery to Stem Cells : RGD peptide-modified dendrimer-entrapped gold nanoparticles, which can be derived from H-Gly-Arg-pNA, enhance the efficiency and specificity of gene delivery to stem cells (Lingdan Kong et al., 2015).
Propriétés
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N7O4/c15-8-12(22)20-11(2-1-7-18-14(16)17)13(23)19-9-3-5-10(6-4-9)21(24)25/h3-6,11H,1-2,7-8,15H2,(H,19,23)(H,20,22)(H4,16,17,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZRYXNWFZSSTO-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N)NC(=O)CN)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Gly-Arg-pNA | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



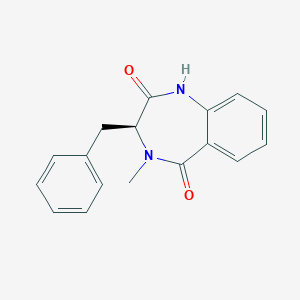
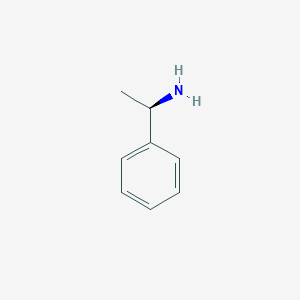
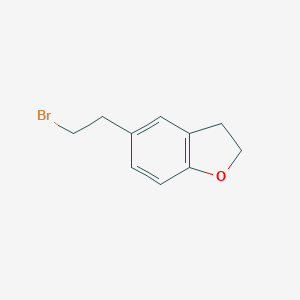
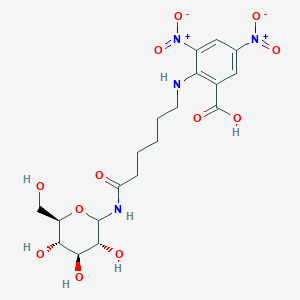
![5,7-Dichloroimidazo[1,2-a]pyrimidine](/img/structure/B22571.png)
